Cas no 1822767-93-0 (Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester)
![Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1822767-93-0x500.png)
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester
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- インチ: 1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)13-8-7-12/h9,13H,4-8H2,1-3H3
- InChIKey: JCUJOIBNKHIOMX-UHFFFAOYSA-N
- ほほえんだ: N1CCC2(C(OC(C)(C)C)=O)CCCC12
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363641-0.1g |
tert-butyl octahydrocyclopenta[b]pyrrole-3a-carboxylate |
1822767-93-0 | 0.1g |
$1384.0 | 2023-05-30 | ||
Enamine | EN300-363641-2.5g |
tert-butyl octahydrocyclopenta[b]pyrrole-3a-carboxylate |
1822767-93-0 | 2.5g |
$3080.0 | 2023-05-30 | ||
Enamine | EN300-363641-0.05g |
tert-butyl octahydrocyclopenta[b]pyrrole-3a-carboxylate |
1822767-93-0 | 0.05g |
$1320.0 | 2023-05-30 | ||
Enamine | EN300-363641-0.5g |
tert-butyl octahydrocyclopenta[b]pyrrole-3a-carboxylate |
1822767-93-0 | 0.5g |
$1509.0 | 2023-05-30 | ||
Enamine | EN300-363641-10.0g |
tert-butyl octahydrocyclopenta[b]pyrrole-3a-carboxylate |
1822767-93-0 | 10g |
$6758.0 | 2023-05-30 | ||
Enamine | EN300-363641-0.25g |
tert-butyl octahydrocyclopenta[b]pyrrole-3a-carboxylate |
1822767-93-0 | 0.25g |
$1447.0 | 2023-05-30 | ||
Enamine | EN300-363641-1.0g |
tert-butyl octahydrocyclopenta[b]pyrrole-3a-carboxylate |
1822767-93-0 | 1g |
$1572.0 | 2023-05-30 | ||
Enamine | EN300-363641-5.0g |
tert-butyl octahydrocyclopenta[b]pyrrole-3a-carboxylate |
1822767-93-0 | 5g |
$4557.0 | 2023-05-30 |
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester 関連文献
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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3. Back matter
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl esterに関する追加情報
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester (CAS No. 1822767-93-0): A Comprehensive Overview in Modern Chemical Biology
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, identified by its CAS number 1822767-93-0, is a structurally intricate heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of pyrrole derivatives, specifically featuring a cyclopentane fused to a pyrrole ring, which endows it with unique electronic and steric properties. The presence of a hexahydro substitution and an isobutyl ester group further modulates its chemical behavior, making it a promising candidate for various biological applications.
The< strong> molecular structure of Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester exhibits a rich framework that is conducive to interactions with biological targets. The cyclopentane ring introduces conformational flexibility, while the pyrrole moiety is known for its ability to engage in hydrogen bonding and π-stacking interactions. These features are particularly relevant in the design of enzyme inhibitors and receptor modulators. The hexahydro substitution at the pyrrole ring enhances lipophilicity, improving membrane permeability and thus cellular uptake—a critical factor for drug bioavailability.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. Among these,< strong>Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester has emerged as a compound of interest due to its potential pharmacological activity. Studies have demonstrated its utility as a scaffold for designing molecules that interact with biological macromolecules such as proteins and nucleic acids. The< strong>isobutyl ester group in its structure can be further functionalized through various chemical transformations, allowing for the creation of derivatives with tailored biological properties.
The< strong>CAS number 1822767-93-0 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature is essential for ensuring accurate communication among researchers and for regulatory compliance. The< strong>molecular formula of Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester is C₁₃H₁₉NO₃, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a complex three-dimensional structure.
One of the most compelling aspects of< strong>Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester is its potential application in drug discovery. The< strong>cyclopenta[b]pyrrole core is a privileged scaffold that has been explored extensively in medicinal chemistry due to its ability to mimic natural products and interact with diverse biological targets. Recent computational studies have highlighted the< strong>binding affinity of this compound towards certain enzymes and receptors implicated in diseases such as cancer and inflammation. These findings suggest that derivatives of this compound could serve as lead candidates for the development of novel therapeutics.
The< strong>synthesis of< strong>Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to construct the desired heterocyclic framework efficiently. Additionally, techniques like asymmetric synthesis have been explored to obtain enantiomerically pure forms of this compound, which are often crucial for achieving desired pharmacological effects.
In the realm of chemical biology,< strong>Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester has been investigated for its potential role in modulating biological pathways relevant to human health. For instance, preliminary studies have suggested that this compound may interfere with signaling pathways involved in cell proliferation and apoptosis. Such activities make it an attractive candidate for further exploration in oncology research. Moreover, its structural features could make it useful in developing agents that target neurological disorders by interacting with specific neurotransmitter receptors.
The< strong-pharmacokinetic profile of this compound is another area of active investigation. Understanding how< strong>Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester is absorbed、distributed、metabolized,and excreted (ADME) is crucial for assessing its therapeutic potential and optimizing drug delivery systems. In vitro studies have begun to unravel the metabolic pathways involved in the biotransformation of this compound,providing insights into possible side effects and drug-drug interactions.
The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process for novel bioactive molecules like< strong>Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid,hexahydro-, 1, dimethylethyl ester . By leveraging these technologies, researchers can rapidly identify promising derivatives and predict their biological activities with greater accuracy. This approach has already led to several innovative drug candidates being advanced into clinical development, underscoring the importance of interdisciplinary collaboration between chemists、biologists,and pharmacologists.
In conclusion,< strong>Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid,hexahydro-, 1, dimethylethyl ester (CAS No.1822767-93-0) represents a significant advancement in the field of chemical biology. Its unique structural features offer numerous opportunities for designing molecules with therapeutic potential. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals. The ongoing efforts to optimize its synthesis、biological activity,and pharmacokinetic properties promise to yield valuable insights into disease mechanisms and effective treatment strategies.
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